
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a methoxy group, and multiple double bonds within a nine-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene typically involves multiple steps, including halogenation, methoxylation, and the formation of double bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4,8-Dimethyl-1,3,7-nonatriene: A structurally similar compound with different functional groups.
(E)-4,8-Dimethylnona-1,3,7-triene: An isomer with a different spatial arrangement of atoms.
2,6-Dimethyl-2,6,8-nonatriene: Another related compound with variations in the position of double bonds and substituents.
Uniqueness
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties
属性
CAS 编号 |
82772-55-2 |
|---|---|
分子式 |
C12H18Cl2O |
分子量 |
249.17 g/mol |
IUPAC 名称 |
1,1-dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C12H18Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8H,5,7H2,1-4H3 |
InChI 键 |
WKTZHGYANALFQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC(=C(Cl)Cl)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
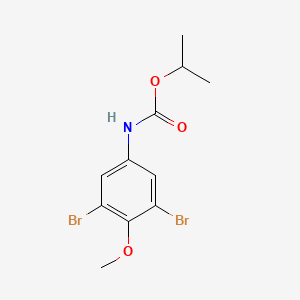
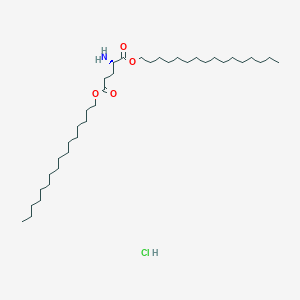
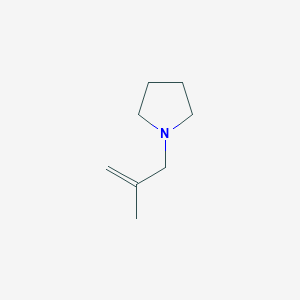
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
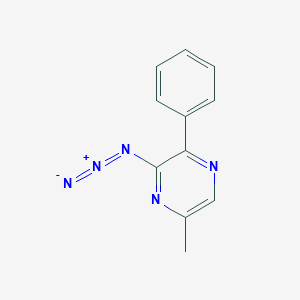
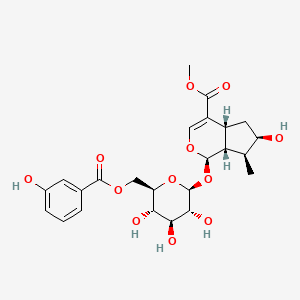
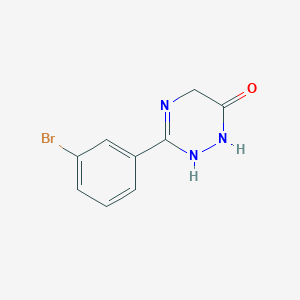
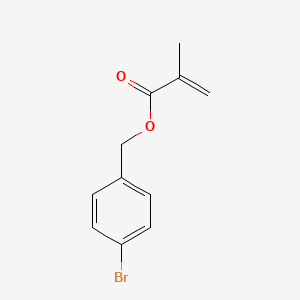
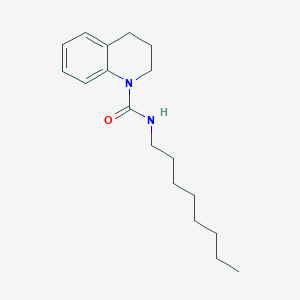
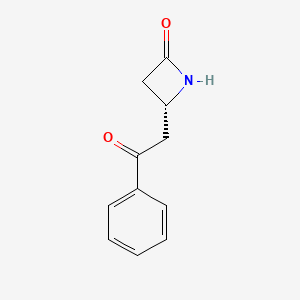

![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
